4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
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Overview
Description
Reagents: Cyclohexylmethylamine, quinoline derivative
Conditions: Room temperature, presence of a base (e.g., triethylamine)
Product: 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclohexylmethylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Quinoline Core
Reagents: Aniline, glycerol, sulfuric acid
Conditions: Reflux at high temperature
Product: Quinoline
Chemical Reactions Analysis
Types of Reactions
4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.
Scientific Research Applications
4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-Oxo-1,2-dihydroquinoline: A simpler derivative with potential biological activities.
Cyclohexylmethylamine: A component of the compound, used in various chemical syntheses.
Uniqueness
4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to the combination of its quinoline core and the cyclohexylmethylamino group. This structure imparts specific chemical and biological properties that distinguish it from other quinoline derivatives.
Properties
IUPAC Name |
4-(cyclohexylmethylamino)-2-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16-14(17(21)22)15(12-8-4-5-9-13(12)19-16)18-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,21,22)(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQSIUCVQIRBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=C(C(=O)NC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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